1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
1-butan-2-yl-3-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C17H22Cl2N4O and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is 368.1170667 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Synthesis and Evaluation of Anticancer Agents : Some urea derivatives, including compounds similar in structure to the specified urea, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, showing promising anticancer properties (Gaudreault et al., 1988).
- Chemical Structure Analysis : Detailed structural analyses, such as crystal structure determination, have been conducted on related urea compounds, providing insights into their molecular configurations and interactions. These studies facilitate the design of more effective compounds for various applications (Jeon et al., 2015).
Biological Activities
- ACAT Inhibition for Cholesterol Management : N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas have been identified as effective inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), which play a significant role in lowering plasma cholesterol levels, indicating their potential for treating hypercholesterolemia and preventing atherosclerosis (Tanaka et al., 1998).
- Antimicrobial and Antifungal Properties : Compounds with urea motifs have been explored for their antimicrobial and antifungal activities, contributing to the development of new therapeutic agents (Zhang et al., 2017).
Environmental and Agricultural Sciences
- Improvement in Fertilizer Efficiency : Studies have shown that urease and nitrification inhibitors, including compounds structurally related to the specified urea, can significantly improve nitrogen-use efficiency in agricultural settings, leading to enhanced crop yields and reduced environmental impact (Souza et al., 2020).
- Impact on Soil Microorganisms : Research into the effects of nitrification and urease inhibitors on soil microorganisms involved in nitrogen cycling has provided valuable insights into sustainable agricultural practices and the mitigation of nitrogen losses (Shi et al., 2017).
Properties
IUPAC Name |
1-butan-2-yl-3-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O/c1-5-10(2)20-17(24)21-16-11(3)22-23(12(16)4)9-13-6-7-14(18)8-15(13)19/h6-8,10H,5,9H2,1-4H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJYUMUJVOXOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(N(N=C1C)CC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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